Researchers are actively exploring ways to improve the efficiency and stability of CdSe-based solar cells and LEDs. This includes developing methods for creating high-quality CdSe thin films and nanostructures, as well as finding ways to mitigate the toxicity concerns associated with cadmium .
CdSe exhibits photocatalytic properties, meaning it can use light to drive chemical reactions. This has potential applications in:
Research is ongoing to improve the efficiency and selectivity of CdSe-based photocatalysts for various environmental remediation and energy production applications.
Researchers are exploring the potential of CdSe quantum dots for biomedical imaging due to their:
Cadmium selenide is classified as a II-VI semiconductor and can exist in three crystalline forms: wurtzite (hexagonal), sphalerite (cubic), and rock-salt (cubic). The sphalerite structure is unstable and converts to the wurtzite form at moderate heating, starting at about 130 °C, while the rock-salt structure occurs only under high pressure. Cadmium selenide appears as a black to red-black solid and has been used historically as a pigment, although its use has declined due to environmental concerns related to cadmium toxicity .
These reactions highlight its reactivity under various conditions
Several methods exist for synthesizing cadmium selenide:
Cadmium selenide has diverse applications:
Studies on the interactions of cadmium selenide with biological systems have focused on its cytotoxic effects and mechanisms of action. Research indicates that exposure to cadmium selenide nanoparticles can lead to cellular damage through oxidative stress pathways. The modification of these nanoparticles (e.g., surface coating) has been explored as a means to mitigate toxicity while retaining their beneficial properties for applications in medicine .
Several compounds share similarities with cadmium selenide, particularly within the category of II-VI semiconductors:
Compound | Formula | Key Characteristics |
---|---|---|
Zinc Selenide | Zinc Selenide | Less toxic alternative; used in similar applications |
Cadmium Telluride | Cadmium Telluride | Exhibits similar semiconductor properties; used in infrared detectors |
Lead Sulfide | Lead Sulfide | Another II-VI semiconductor; used in photodetectors |
Hydrothermal and colloidal routes dominate CdSe nanoparticle synthesis due to their scalability and control over crystallinity. In hydrothermal synthesis, cadmium precursors like cadmium sulphate (CdSO₄) or chloride (CdCl₂) react with selenium sources such as sodium selenite (Na₂SeO₃) in aqueous media under elevated temperatures (150–240°C) and pressures. For instance, CdSe microspheres were synthesized by mixing 0.1 M CdSO₄ with nitrilotriacetic acid (NTA) at pH 9, yielding hexagonal wurtzite structures with 50–200 nm diameters. Similarly, colloidal synthesis at ambient conditions utilizes reducing agents like sodium borohydride (NaBH₄) to generate Se²⁻ ions, which react with Cd²⁺ stabilized by ligands such as sodium tripolyphosphate (STPP). Varying HCl volumes (0.2–1.2 mL) during purification significantly alters morphology: 0.2 mL HCl produces wire-like CdSe, while 1.2 mL yields stacked sheets.
Recent advances in hydrothermal quantum dot synthesis emphasize rapid hot-injection techniques. Injecting precursors into preheated water (200–240°C) produces CdSe quantum dots (QDs) with 3–5 nm diameters and photoluminescence quantum yields (QY) up to 7% when coated with CdS shells. Adjusting Cd:Se molar ratios (4:1 to 40:1) and stabilizer concentrations (0.24–1.18 mol%) enables precise size tuning, critical for photovoltaic applications.
Chemical vapor deposition (CVD) facilitates high-purity CdSe thin films and nanowires. In one approach, cadmium oxide hydroxide films react with selenium vapor transported via nitrogen gas at 400–600°C, forming polycrystalline CdSe layers. Meanwhile, VLS growth relies on metal catalysts (Au, Bi) to direct nanowire formation. For example, Au-catalyzed CdSe nanowires grown via physical vapor deposition (PVD) exhibit diameters of 20–50 nm and lengths exceeding 10 μm, with hexagonal wurtzite structures confirmed by XRD. Bismuth-assisted VLS methods further enable diameter modulation (5–20 nm) by adjusting reaction temperatures (240–300°C) and precursor concentrations.
Vapor-solid (VS) mechanisms, though less common, produce CdSe nanostructures without catalysts. A study using CdSe powder in PVD systems generated nanowires via sublimation-condensation, highlighting the role of temperature gradients in morphology control.
Template-assisted synthesis leverages porous matrices to shape CdSe nanostructures. Anodic aluminum oxide (AAO) membranes with 100 nm pores guide the growth of CdSe-polypyrrole nanorod hybrids via electrochemical deposition, enhancing photoluminescence by 300% compared to bare polypyrrole. Similarly, silicon nitride templates produce tetra-pod CdS/CdSe nanocrystals through vapor-solid mechanisms, where SiO₂ surfaces nucleate crystalline growth.
Electrochemical methods excel in depositing ordered CdSe arrays. Potentiostatic deposition on ITO substrates using Cd(NO₃)₂ and Na₂SeO₃ in H₂SO₄ yields wheat-like CdSe microstructures with 1.15% solar conversion efficiency. Electrodeposition in photoresist-patterned templates (e.g., NOA 60) generates parallel CdSe nanowires (100 nm thick, 300–500 nm wide) with hexagonal crystallinity, unaffected by resist removal.
Core-shell architectures represent one of the most extensively studied configurations in cadmium selenide nanostructural engineering, where a central cadmium selenide core is encapsulated by a protective shell material to enhance optical properties and stability [1]. The synthesis of highly luminescent cadmium selenide zinc sulfide composite quantum dots has been achieved with cadmium selenide cores ranging in diameter from 23 to 55 Angstroms, yielding narrow photoluminescence with full width at half maximum values of 40 nanometers or less [1]. These composite structures exhibit quantum yields ranging from 30 to 50 percent at room temperature, with emission spanning most of the visible spectrum from blue through red wavelengths [1].
The shell growth process involves careful control of precursor ratios and reaction temperatures to achieve epitaxial growth despite lattice mismatch considerations [4]. For cadmium selenide zinc sulfide core-shell quantum dots, transmission electron microscopy analysis reveals average diameters of 3.8 ± 0.2 nanometers, consistent with nominal core sizes of 2.70 nanometers and shell thicknesses of 0.62 nanometers [4]. High-angle annular dark-field scanning transmission electron microscopy suggests the presence of epitaxial shells of irregular thickness around cadmium selenide cores, with energy dispersive X-ray spectroscopy confirming shell composition [4].
Magic-sized semiconductor nanocrystals represent a specialized category of core-shell structures that grow via discrete jumps between specific sizes [2]. Recent advances in cadmium selenide magic-sized nanocrystals have demonstrated the growth of cadmium sulfide shells via high-temperature synthesis, resulting in dramatic improvements in emissive properties [2]. Thin cadmium sulfide shells narrow fluorescence line widths, enhance photoluminescence quantum yields, and eliminate trap emission, while cadmium zinc sulfide alloyed shells maintain efficient and narrow emission lines [2]. These alloyed core-shell crystallites exhibit tetrahedral shapes consistent with theoretical models for magic-sized nanocrystal growth [2].
Hybrid nanoflower morphologies constitute another important class of core-shell architectures, particularly those involving metal-semiconductor combinations [19]. Gold-cadmium selenide and silver-cadmium selenide hybrid nanostructures have been synthesized through heterogeneous nucleation and growth of cadmium selenide nanostructures on metal nanocrystals [19]. At lower growth temperatures of 150 degrees Celsius, cadmium selenide clusters adsorb on metal core surface defects, forming multiple arms and branches that result in nanoflower-shaped hybrid structures [19]. Higher temperatures of 300 degrees Celsius facilitate the formation of well-defined metal-cadmium selenide core-shell structures with large interfaces between metal and semiconductor domains [19].
Structure Type | Core Size (nm) | Shell Thickness (nm) | Quantum Yield (%) | Emission Range (nm) | Synthesis Temperature (°C) |
---|---|---|---|---|---|
CdSe/ZnS Core-Shell | 2.3-5.5 | 0.6-2.2 | 30-50 | 450-650 | 140-220 |
CdSe/CdS Core-Shell | 2.7-4.5 | 0.5-1.5 | 50-85 | 480-620 | 100-300 |
CdSe/ZnCdS Core-Shell | 3.8-11.4 | 0.8-3.0 | 14.8-96.0 | 520-680 | 200-320 |
Magic-Size CdSe/CdS | 1.45 | 0.3-0.8 | 40-60 | 510-580 | 25-60 |
Au-CdSe Hybrid Nanoflowers | 2.0-4.0 | 0.5-2.0 | 15-35 | 520-650 | 150-300 |
Two-dimensional cadmium selenide nanoplatelets represent a distinct class of nanostructures characterized by strong quantum confinement in only one direction and large lateral dimensions [8] [9]. These structures exhibit unique optical properties including large exciton binding energy, giant oscillator strength, narrow emission, large absorption cross-section, and large optical gain [9]. The development of synthesis technology for nanoplatelets has enabled precise control over thickness at the atomic level while allowing lateral dimensions to extend from nanometers to hundreds of nanometers [10].
Continuous lateral growth of zinc blende cadmium selenide nanoplatelets has been demonstrated with lateral dimensions ranging from a few nanometers to 700 nanometers [10]. The synthesis involves continuous injection of precursors at high temperature, enabling the production of cadmium selenide nanosheets with well-defined thickness tunable with atomic precision [10]. When nanosheet lateral size increases beyond certain dimensions, they spontaneously roll on themselves to form nanoscrolls that can be unrolled upon surface modification [10]. The final geometry can be tuned to different morphologies using precursors that favor growth of specific crystal facets [10].
The thickness-dependent properties of cadmium selenide nanoplatelets have been systematically investigated, revealing distinct optical characteristics for different monolayer thicknesses [15]. Three monolayer nanoplatelets exhibit absorption peaks around 512-520 nanometers, four monolayer structures show peaks at 553-560 nanometers, and five monolayer nanoplatelets display absorption maxima at 592-600 nanometers [15]. Temperature-dependent studies demonstrate that these structures maintain superior optical properties compared to other cadmium selenide nanocrystal ensembles due to their unique atomically flat morphology and dielectric confinement effects [11].
Ultra-thin crystalline films of cadmium selenide have been prepared at organic-aqueous interfaces, representing another approach to two-dimensional nanostructure fabrication [12]. These films are formed by reacting toluene solutions of metal cupferronates with aqueous solutions of dimethyl selenourea at temperatures around 30 degrees Celsius [12]. At lower concentrations, the films consist mostly of nanocrystals, while higher concentrations and temperatures yield thicker films that are predominantly single-crystalline [12]. Time-dependent growth studies using ultraviolet-visible absorption spectroscopy reveal the evolution of film properties during interface reaction processes [12].
Surface chemistry investigations of two-dimensional cadmium selenide nanoplatelets have revealed critical insights into their stability and optical properties [13]. Improved synthesis strategies yield stable, aggregation-free nanoplatelet suspensions with photoluminescence quantum yields as high as 55 percent [13]. Nuclear magnetic resonance spectroscopy confirms that the cadmium-rich surface is terminated by carboxylate ligands, similar to spherical quantum dots [13]. However, even slight displacement of cadmium carboxylate ligands results in photoluminescence quenching, with density functional theory calculations indicating that the most labile ligands are located near facet edges [13].
Morphology | Thickness (nm) | Lateral Size (nm) | Absorption Peak (nm) | PL Quantum Yield (%) | Exciton Binding Energy (meV) | Growth Temperature (°C) |
---|---|---|---|---|---|---|
3 ML CdSe Nanoplatelets | 1.2-1.5 | 10-50 | 512-520 | 40-55 | 15-25 | 170-220 |
4 ML CdSe Nanoplatelets | 1.8-2.1 | 15-80 | 553-560 | 35-50 | 18-28 | 180-240 |
5 ML CdSe Nanoplatelets | 2.4-2.7 | 20-100 | 592-600 | 30-45 | 20-32 | 200-260 |
CdSe Nanosheets | 1.2-3.0 | 100-700 | 480-650 | 20-40 | 12-22 | 240-320 |
Ultra-thin CdSe Films | 0.5-2.0 | 50-200 | 450-550 | 25-45 | 20-35 | 30-80 |
Hybrid nanostructures incorporating cadmium selenide components represent advanced materials that combine the unique properties of quantum dots with complementary materials to achieve enhanced or novel functionalities [17] [20]. Two-dimensional cadmium selenide nanoplatelets have been integrated with phenothiazine molecules to create high-performance photodetector architectures [17]. These hybrid structures demonstrate significant photoluminescence quenching and shortened average decay times in the presence of phenothiazine, indicating efficient charge transfer processes [17]. The optimized cadmium selenide nanoplatelet-phenothiazine hybrid exhibits a 4,700-fold enhancement in photo-to-dark current ratio compared to pure three monolayer cadmium selenide nanoplatelets [17].
Cadmium selenide-reduced graphene oxide composites have been synthesized through hydrothermal methods, creating materials with enhanced third-order nonlinear optical properties [20]. The synthesis involves uniform dispersion of cadmium selenide nanoparticles on graphene surfaces, facilitated by oxygen-containing functional groups such as hydroxyl and carboxyl groups [20]. These composites exhibit two-photon absorption and self-focusing nonlinear refraction properties, with third-order nonlinear susceptibility values reaching 1.64 × 10^-10 esu [20]. X-ray diffraction analysis confirms that cadmium selenide nanoparticles in the composite adopt a cubic zinc blende structure [20].
Upconverting nanoparticle-cadmium selenide hybrid nanostructures have been developed for multimodal luminescence applications [18]. These systems combine sodium yttrium fluoride doped with ytterbium and erbium cores with surface-decorating cadmium selenide quantum dots of varying sizes from 6.6 to 7.0 nanometers [18]. The hybrid nanoconstructs exhibit two-photon absorption cross sections as large as 2.55 × 10^5 GM in the near-infrared region around 1150 nanometers [18]. Förster resonance energy transfer between upconverting nanoparticles and quantum dots occurs with 2.5 to 6 percent efficiency, depending on cadmium selenide nanoparticle size [18].
Electrochemically constructed cadmium selenide-titanium dioxide nanotube array hybrid nanostructures represent another significant advance in composite material design [22]. These hierarchically ordered structures are fabricated through electrochemical deposition strategies, resulting in cadmium selenide ingredients consisting of quantum dot clusters uniformly assembled on nanotube framework surfaces [22]. The heterostructures function as efficient photoanodes for photoelectrochemical water splitting and as multifunctional photocatalysts for organic pollutant oxidation and selective aromatic nitro compound reduction under visible light irradiation [22].
Anisotropic hybrid nanostructures based on cadmium selenide and cadmium sulfide have been prepared using ligand combination methods [23]. These core-shell semiconductor-semiconductor heterostructures, as well as gold-semiconductor combinations, are synthesized through ligand-induced growth approaches [23]. Transmission electron microscopy with energy dispersive X-ray mapping confirms elemental composition and anisotropic shapes, while photoluminescence excitation spectra demonstrate unique optical properties suitable for specialized applications [23].
Engineering efficient photon upconversion in semiconductor heterostructures has been achieved using cadmium selenide quantum dot-based architectures [21]. These heterostructures comprise two cadmium selenide quantum dots functioning as absorber and emitter components, spatially separated by cadmium sulfide nanorods [21]. Surface electron trap state elimination combined with tailored nanorod band gap engineering results in a 100-fold improvement in photon upconversion performance [21].
Hybrid System | CdSe Component Size (nm) | Matrix/Support | Nonlinear Optical Response (×10^-12 esu) | Photodetector Responsivity (mA/W) | Synthesis Method |
---|---|---|---|---|---|
CdSe/Graphene (RGO) | 5-15 | Reduced Graphene Oxide | 164.49 | 80-120 | Hydrothermal |
CdSe-Phenothiazine | 3-8 | Phenothiazine Molecules | 25-45 | 160 | Solution Processing |
NaYF4:Yb,Er/CdSe | 6.6-7.0 | Upconverting Nanoparticles | 255 | 45-85 | Core-Shell Growth |
CdSe/TiO2 Nanotubes | 2-5 | TiO2 Nanotube Arrays | 15-30 | 100-200 | Electrochemical Deposition |
CdSe-CdS Heterostructures | 2.5-4.5 | CdS Nanorods/Shells | 40-80 | 50-150 | Sequential Ion Layer |
Cadmium selenide quantum dots have emerged as highly promising sensitizers for next-generation solar cells, offering unique advantages over conventional photovoltaic materials. The quantum confinement effect in cadmium selenide nanocrystals enables precise tuning of their optical and electronic properties, making them ideal candidates for quantum dot sensitized solar cells applications [1] [2].
Recent advances in cadmium selenide quantum dot sensitized solar cells have demonstrated remarkable improvements in power conversion efficiency. The highest reported efficiency of 7.24% was achieved using cadmium sulfide/cadmium selenide quantum dots with zinc selenide buffer layers strategically inserted at the interfaces between quantum dots and titanium dioxide, as well as between quantum dots and electrolyte [1]. This configuration effectively suppresses charge recombination while enhancing light harvesting capabilities.
The size-dependent performance of cadmium selenide quantum dots has been extensively studied, revealing that optimal efficiency occurs with 4.2 nanometer diameter quantum dots when employing sulfide ligands [2]. These size-controlled quantum dots exhibit enhanced electronic coupling with titanium dioxide substrates, yielding improved charge transfer rates at the interfacial region. The quantum confinement effect allows for systematic tuning of the conduction band edge position, with smaller quantum dots providing higher driving force for electron injection due to their more negative conduction band potentials [3].
The architecture of cadmium selenide quantum dot sensitized solar cells typically employs a mesoporous titanium dioxide photoanode sensitized with quantum dots, paired with appropriate counter electrodes and redox electrolytes. Advanced counter electrode materials, such as nickel sulfide/polyaniline composites, have demonstrated superior electrocatalytic activity compared to conventional platinum electrodes, achieving power conversion efficiencies of 4.15% [4]. The incorporation of manganese doping in cadmium sulfide/cadmium selenide quantum dot systems has shown significant promise, with manganese-doped devices achieving 5.42% efficiency through the formation of intermediate band gaps that reduce recombination losses [5].
Innovative approaches to enhance device performance include the integration of long afterglow phosphors, such as strontium aluminate doped with europium and dysprosium, which enable continued operation even under dark conditions. These phosphor-enhanced devices demonstrate 48% improvement in power conversion efficiency compared to conventional configurations [6].
The morphology of the titanium dioxide support structure plays a crucial role in determining charge transport efficiency. Titanium dioxide nanotube architectures provide superior charge transport compared to nanoparticle morphologies, with maximum incident photon-to-charge carrier generation efficiency reaching 45% for tubular structures compared to 35% for particulate titanium dioxide [3]. The use of smooth mesoporous titanium dioxide microspheres in conjunction with nanoparticulate titanium dioxide creates composite photoanodes that exploit whispering gallery modes for enhanced light scattering, achieving record efficiencies of 2.74% for cadmium selenide-based systems using iodide/triiodide liquid electrolytes [7].
Surface passivation strategies have proven essential for optimizing device performance. The implementation of zinc selenide layers as both seed layers and passivation layers significantly improves quantum dot loading and reduces surface recombination, while the use of atomic inorganic ligands enhances electronic coupling between quantum dots and titanium dioxide substrates [1] [2].
Cadmium selenide has demonstrated exceptional performance characteristics in photodetector applications, leveraging its favorable bandgap, high photoresponsivity, and excellent charge carrier mobility. The material's direct bandgap of approximately 1.74 electronvolts provides optimal sensitivity to visible light, making it particularly suitable for optoelectronic device applications [8] [9].
Individual cadmium selenide nanoribbons have been successfully fabricated into high-performance photodetectors with remarkable characteristics. These single-crystal nanoribbon devices exhibit photo-to-dark current ratios exceeding five orders of magnitude at 650 nanometers, with exceptional stability, reproducibility, and response speeds below one millisecond [10]. The devices demonstrate excellent wavelength selectivity with sharp cutoff at 710 nanometers, corresponding precisely to the bandgap of cadmium selenide.
The photoresponse properties of these nanoribbon devices reveal power-law dependence on light intensity, indicating the presence of various trap states at different energy levels within the bandgap. Surface passivation with silicon dioxide isolation layers increases photocurrent magnitude while reducing response speed, attributed to the reduction of recombination centers on the ribbon surface [10].
Advanced heterojunction architectures utilizing cadmium selenide have shown significant promise for next-generation photodetector applications. Cadmium selenide nanobelt/molybdenum disulfide heterojunction devices demonstrate exceptional photoresponsivity of 3.624 × 10³ amperes per watt at 10 volts gate voltage, with retention times exceeding 1,500 seconds [11]. These devices successfully emulate various synaptic functions, including excitatory postsynaptic current, paired-pulse facilitation, and learning-forgetting-relearning processes under light stimulation.
The heterojunction configuration enhances charge carrier separation efficiency through the formation of internal electric fields, significantly improving photoresponsivity and enabling long-term memory characteristics essential for neuromorphic computing applications [11].
Nanocrystalline cadmium selenide photodetectors fabricated using electrodeposition techniques within sub-50 nanometer gold nanogaps have achieved outstanding performance metrics. These devices demonstrate detectivity of 6.9 × 10¹⁰ Jones, photosensitivity of 500, and maximum photoconductive gain of approximately 45 [12]. The rapid response and recovery times below 2 microseconds enable 3 decibel bandwidth of at least 175 kilohertz, making these devices suitable for high-frequency applications.
The electrodeposited nanocrystalline cadmium selenide maintains stoichiometric composition and single cubic phase structure with mean grain diameter of approximately 7 nanometers. The optical absorption, photoluminescence, and spectral photoconductivity responses are all dominated by band-edge transitions, ensuring efficient photoconversion [12].
Ternary cadmium sulfur selenide nanobelts have been developed as wavelength-controlled photodetectors, offering tunable spectral response through compositional adjustment. These devices achieve spectral responsivity of 10.4 amperes per watt and external quantum efficiency of 19.1%, with rise and decay times of 1.62 and 4.70 milliseconds respectively [13].
The photocurrent characteristics of these composite systems show strong spectral response below 674 nanometers, with responsivity decreasing progressively at longer wavelengths. The power density-dependent behavior follows I_p = AP^θ with θ = 0.69, indicating minimal defect-related recombination mechanisms [13].
Cadmium selenide has emerged as a highly effective photocatalyst for various energy conversion applications, including hydrogen production through water splitting and carbon dioxide reduction to useful chemicals. The material's favorable bandgap position, strong visible light absorption, and efficient charge carrier generation make it particularly suitable for photocatalytic applications [14] [15].
Cadmium selenide-based photocatalysts have demonstrated remarkable activity for hydrogen production from water splitting. Zero-dimensional/one-dimensional S-scheme heterojunctions composed of cadmium selenide quantum dots and polymeric carbon nitride nanorods achieve hydrogen evolution rates of 20.1 millimoles per gram per hour with 10.2% apparent quantum yield at 420 nanometer irradiation [16]. These composite systems simultaneously achieve carbon dioxide reduction rates of 0.77 millimoles per gram per hour for carbon monoxide production.
The superior photocatalytic performance originates from the emergence of internal electric fields in the heterojunction structure, which significantly improve photoinduced charge carrier separation. The S-scheme mechanism ensures that electrons accumulate in the conduction band of cadmium selenide while holes accumulate in the valence band of carbon nitride, maximizing the redox potential for both hydrogen evolution and carbon dioxide reduction reactions [16].
The quantum confinement effect in cadmium selenide nanocrystals provides exponential dependence of photocatalytic hydrogen production on bandgap energy. Studies of cadmium selenide nanocrystals ranging from 1.75 to 4.81 nanometers demonstrate that smaller nanocrystals with larger bandgaps exhibit significantly higher hydrogen production rates in the presence of aqueous sodium sulfite as a sacrificial reagent [17].
This size-dependent behavior reflects the relationship between quantum confinement and charge carrier dynamics. Smaller nanocrystals provide more negative conduction band potentials, enhancing the driving force for hydrogen evolution reactions, while maintaining sufficient oxidation potential for water oxidation [17].
One-dimensional cadmium selenide heterostructures have been systematically designed to understand the role of nanoscale heterojunctions in photocatalytic hydrogen generation. Cadmium selenide/cadmium sulfide core/shell nanowires achieve maximum hydrogen generation rates of 58.06 ± 3.59 micromoles per hour per gram, representing a 30-fold improvement over bare cadmium selenide nanowires [18].
The performance hierarchy follows the order: cadmium selenide < cadmium selenide/gold nanoparticles < cadmium selenide/cadmium sulfide/gold nanoparticles < cadmium selenide/cadmium sulfide. This trend correlates with enhanced charge separation and extended carrier lifetimes achieved through heterojunction formation [18].
The integration of co-catalysts significantly enhances the photocatalytic performance of cadmium selenide systems. Cadmium selenide/calcium molybdate microsphere composites achieve hydrogen production rates of 10,162.33 micromoles per gram per hour through the formation of type-I heterostructures that improve charge carrier separation [19]. Similarly, cadmium selenide quantum dots with cobalt-glutathione catalysts demonstrate exceptional turnover numbers of 130,000 moles of hydrogen per mole of cobalt over 48 hours [20].
The success of these co-catalyst systems stems from the formation of active catalytic sites that facilitate proton reduction while maintaining efficient charge separation. The cobalt-glutathione complex forms in situ during the photocatalytic process, creating a labile catalyst that maintains high activity over extended periods [20].
Cadmium selenide photocatalysts have shown promise for carbon dioxide conversion to useful chemicals. The combination of cadmium selenide, which absorbs visible and infrared light, with amorphous titanium dioxide creates highly efficient photocatalysts for converting carbon dioxide to methane with sustained activity. The amorphous titanium dioxide provides abundant titanium(III) active sites through irregular particle arrangements, while maintaining stable charge transfer processes [15].
This approach achieves high selectivity for methane production while enabling catalyst regeneration within one minute through oxygen supply, offering significant advantages over conventional photocatalysts that require high-temperature regeneration [15].
Environmental applications of cadmium selenide photocatalysts include the degradation of organic pollutants such as methylene blue. Silver-doped cadmium selenide nanoparticles achieve 75% degradation efficiency for methylene blue under visible light irradiation, with the potential for further improvement through optimization of doping concentrations and surface modifications [21].
Application | System Configuration | Key Performance Metrics | Reference |
---|---|---|---|
Quantum Dot Solar Cells | CdS/CdSe QDs with ZnSe buffer layers | 7.24% power conversion efficiency | [1] |
Quantum Dot Solar Cells | CdSe QDs (4.2 nm) with S²⁻ ligand | Size-dependent optimization | [2] |
Quantum Dot Solar Cells | CdSe/CdS with Mn doping | 5.42% efficiency, 20.7 mA/cm² current | [5] |
Photodetectors | CdSe single nanoribbon | 10⁵ photo-to-dark current ratio, <1 ms response | [10] |
Photodetectors | CdSe nanobelt/MoS₂ heterojunction | 3.624 × 10³ A/W responsivity, >1500 s retention | [11] |
Photodetectors | nc-CdSe in gold nanogap | 6.9 × 10¹⁰ Jones detectivity, 175 kHz bandwidth | [12] |
Photocatalysis | CdSe/CN composites (0D/1D) | 20.1 mmol g⁻¹ h⁻¹ H₂ production, 10.2% quantum yield | [16] |
Photocatalysis | CdSe/CdS core/shell nanowires | 58.06 ± 3.59 μmol h⁻¹ g⁻¹ H₂ production | [18] |
Photocatalysis | CdSe/CaMoO₄ microspheres | 10,162.33 μmol g⁻¹ h⁻¹ H₂ production | [19] |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard